![molecular formula C11H10BrN3O B2890893 N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1234870-07-5](/img/structure/B2890893.png)
N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BPC157, is a synthetic peptide that has gained attention in the scientific community for its potential therapeutic applications. BPC157 is a pentadecapeptide, meaning it consists of 15 amino acids, and has a molecular weight of 1419.535 g/mol.
科学的研究の応用
Synthesis and Antifungal Activity
A study on the synthesis of novel pyrazole derivatives, including compounds structurally related to N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, showed significant antifungal activity against several phytopathogenic fungi. The research highlighted the importance of the molecular structure in determining antifungal efficacy, suggesting the potential of such compounds in developing new antifungal agents (Du et al., 2015).
Cytotoxicity Studies
Another study focused on the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those related to the compound of interest. These derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as cancer therapy agents (Hassan et al., 2014).
Innovative Synthesis Methods
Research on modified synthesis approaches for pyrazole derivatives revealed efficient methods for producing variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones. These methods offer potential for creating diverse chemical libraries for further exploration in various scientific applications (Khan et al., 2005).
Structural and Electronic Analysis
A study on functionalized thiophene-based pyrazole amides explored their structural features through computational methods, including DFT calculations and analysis of non-linear optical (NLO) properties. This research contributes to the understanding of the electronic structure of such compounds and their potential applications in materials science (Kanwal et al., 2022).
Antimicrobial and Anticancer Potential
Further investigations into pyrazole derivatives have revealed their antimicrobial and anticancer activities. Synthesis of novel pyrazolopyrimidine derivatives demonstrated both anticancer and anti-5-lipoxygenase agent properties, indicating their potential in therapeutic applications (Rahmouni et al., 2016).
作用機序
Target of Action
N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as Emrusolmin , is a general inhibitor of protein aggregation. It was identified in a high-throughput screen for small-molecule inhibitors of α-synuclein and prion protein oligomerization . Therefore, the primary targets of this compound are the α-synuclein and prion proteins.
Mode of Action
Emrusolmin inhibits the formation of oligomers of α-synuclein and prion proteins, both in vitro and in vivo . Structural studies revealed that Emrusolmin binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity . The central pyrazole moiety of the compound is placed near α-synuclein’s protein backbone .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving α-synuclein and prion proteins. By inhibiting the oligomerization of these proteins, Emrusolmin prevents the accumulation of pathogenic proteins and neurodegeneration . This action has been shown to improve survival in mouse models of α-synuclein and prion disease .
Pharmacokinetics
It is known that the compound is orally bioavailable and can penetrate the brain . This suggests that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties for use as a therapeutic agent in neurodegenerative diseases.
Result of Action
The inhibition of α-synuclein and prion protein oligomerization by Emrusolmin leads to a reduction in pathogenic protein accumulation and neurodegeneration . In α-synuclein transgenic mouse models of Parkinson’s disease, Emrusolmin administration reduced protein deposition in the brain and improved dopamine neuron function and movement .
特性
IUPAC Name |
N-(3-bromophenyl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPWBPJDCXPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。